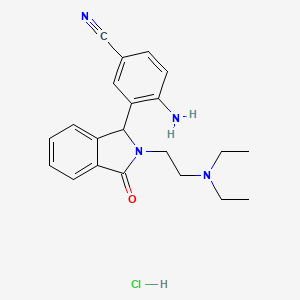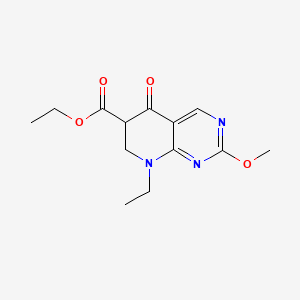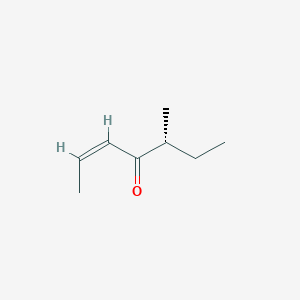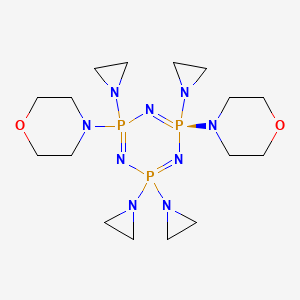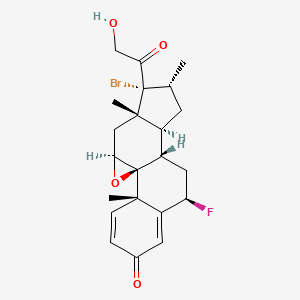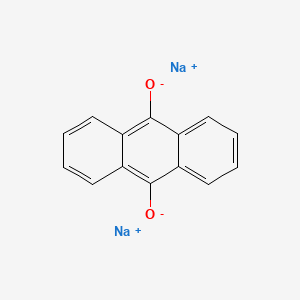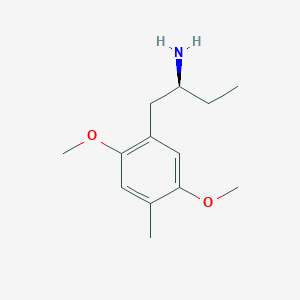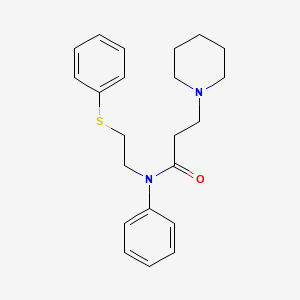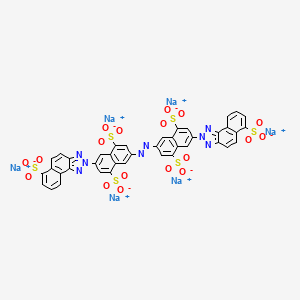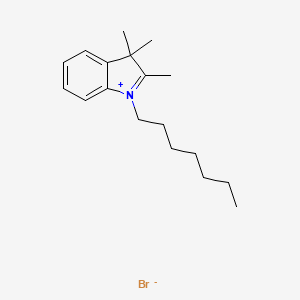
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide: is a chemical compound belonging to the indolium family. It is characterized by the presence of a heptyl group attached to the nitrogen atom of the indolium ring, along with three methyl groups at positions 2, 3, and 3. The bromide ion serves as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide typically involves the alkylation of 2,3,3-trimethylindolenine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.
Reduction Reactions: Reduction of the indolium ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using nucleophiles such as sodium chloride or potassium iodide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed:
Substitution Reactions: Formation of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, chloride or iodide.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of indoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. It is used in imaging techniques to study cellular processes and molecular interactions .
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of advanced polymers, coatings, and electronic materials .
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular events within cells. The pathways involved in its action include signal transduction, gene expression, and enzymatic activity modulation .
Comparación Con Compuestos Similares
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1-Propyl-2,3,3-trimethyl-3H-indolium bromide
- 1-Butyl-2,3,3-trimethyl-3H-indolium chloride
Comparison: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs. This longer alkyl chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the bromide counterion can be easily substituted, providing versatility in chemical modifications .
Propiedades
Número CAS |
125252-52-0 |
|---|---|
Fórmula molecular |
C18H28BrN |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
1-heptyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UZCZKCJKNBPHHV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


